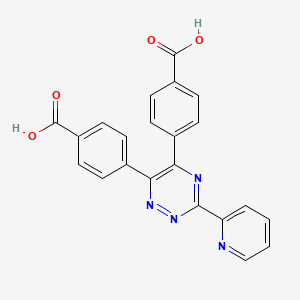![molecular formula C30H51N3O B12938697 N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline CAS No. 88138-41-4](/img/structure/B12938697.png)
N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline is a synthetic compound that features an imidazole ring, a pentyl chain, and a hexadecylaniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the hexadecylaniline moiety. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring or the aniline moiety.
Wissenschaftliche Forschungsanwendungen
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials, including catalysts and functional polymers.
Wirkmechanismus
The mechanism of action of 4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
4-((5-(1H-Imidazol-1-yl)pentyl)oxy)-N-hexadecylaniline is unique due to its specific structure, which combines an imidazole ring with a pentyl chain and a hexadecylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88138-41-4 |
|---|---|
Molekularformel |
C30H51N3O |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
N-hexadecyl-4-(5-imidazol-1-ylpentoxy)aniline |
InChI |
InChI=1S/C30H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-29-19-21-30(22-20-29)34-27-18-15-17-25-33-26-24-31-28-33/h19-22,24,26,28,32H,2-18,23,25,27H2,1H3 |
InChI-Schlüssel |
JFRAGLGLIIPPSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)OCCCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
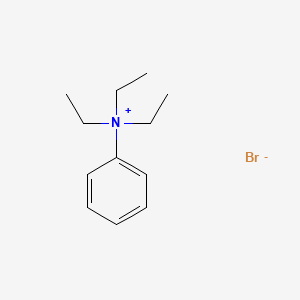
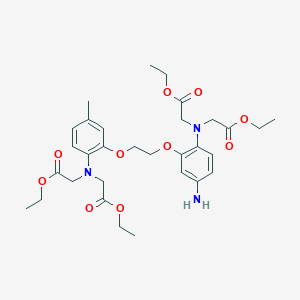
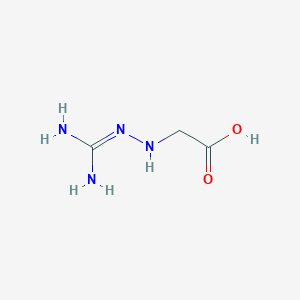
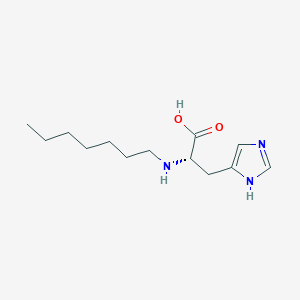

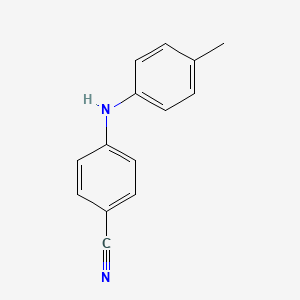
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
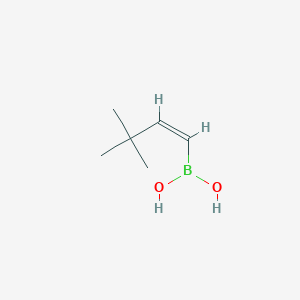

![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
